![molecular formula C23H20N4OS B5721177 N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide
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Description
“N’-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide” is a compound that belongs to a class of molecules known as pyrazoles . Pyrazoles are nitrogen-containing aromatic heterocycles and are common motifs in a wide range of synthesized drugs . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds involves various steps with acceptable reaction procedures and quantitative yields . The synthesized derivatives are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
Molecular Structure Analysis
The molecular structure of “N’-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined using techniques like FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar structures have shown promising biological activities. For instance, some pyrazole derivatives have demonstrated remarkable cytotoxic activity with IC50 values that are even better than the standard drug cisplatin .
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological effects. Given the promising cytotoxic activity of similar compounds , there could be potential for this compound in the development of new drugs, particularly in the field of cancer treatment. However, more research is needed to fully understand its mechanism of action and safety profile.
properties
IUPAC Name |
N-[(E)-(1-benzyl-3-phenylpyrazol-4-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-17-12-13-29-22(17)23(28)25-24-14-20-16-27(15-18-8-4-2-5-9-18)26-21(20)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,28)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWHQCSEIEXJX-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methylthiophene-2-carbohydrazide |
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